molecular formula C15H18FNO B334975 1-[3-(4-Fluorophenyl)acryloyl]azepane

1-[3-(4-Fluorophenyl)acryloyl]azepane

Cat. No.: B334975
M. Wt: 247.31 g/mol
InChI Key: YMMOTEFNABWLOR-JXMROGBWSA-N
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Description

1-[3-(4-Fluorophenyl)acryloyl]azepane (CAS 353472-99-8, molecular formula C₁₅H₁₈FNO) is a fluorinated azepane derivative featuring an α,β-unsaturated acryloyl group attached to a seven-membered azepane ring. Azepane, a saturated heterocyclic ring, provides conformational flexibility compared to smaller cyclic amines like piperidine or piperazine, which may enhance binding affinity in certain pharmacological contexts .

Properties

Molecular Formula

C15H18FNO

Molecular Weight

247.31 g/mol

IUPAC Name

(E)-1-(azepan-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H18FNO/c16-14-8-5-13(6-9-14)7-10-15(18)17-11-3-1-2-4-12-17/h5-10H,1-4,11-12H2/b10-7+

InChI Key

YMMOTEFNABWLOR-JXMROGBWSA-N

SMILES

C1CCCN(CC1)C(=O)C=CC2=CC=C(C=C2)F

Isomeric SMILES

C1CCCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

C1CCCN(CC1)C(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Chalcone Derivatives with α,β-Unsaturated Ketone Moieties

Chalcones share the α,β-unsaturated ketone core with 1-[3-(4-Fluorophenyl)acryloyl]azepane but differ in substituents and ring systems. Key findings from structure–activity relationship (SAR) studies include:

  • Electronegative substituents: Substitutions like fluorine (F), bromine (Br), or chlorine (Cl) at the para position of aromatic rings correlate with higher inhibitory activity. Compound 2j (propanone chalcone): IC₅₀ = 4.70 μM (Br at para of ring A, F at para of ring B) .
  • Methoxy groups : Substitution with methoxy (OCH₃) reduces potency (e.g., Compound 2p : IC₅₀ = 70.79 μM) due to decreased electronegativity and steric hindrance .
Table 1: Activity of Selected Chalcone Derivatives vs. This compound
Compound Structure Features IC₅₀ (μM) Reference
Cardamonin Hydroxyl (ortho/para, ring A); no ring B sub 4.35
2j Br (para, A); F (para, B) 4.70
2p OCH₃ (para, A); OCH₃ (para, B) 70.79
Target compound Azepane; F (para, acryloyl) N/A

Azepane Derivatives with Varied Substituents

1-[3-(2-Thienyl)acryloyl]azepane (CAS 326872-75-7)
  • Structure : Replaces the 4-fluorophenyl group with a thienyl (sulfur-containing heterocycle).
  • Implications: The thienyl group introduces sulfur-mediated electronic effects, which may alter binding interactions compared to fluorophenyl. No activity data is reported .
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone (CAS 88675-47-2)
  • Structure: Bromine at para of phenyl; ethanone backbone.
  • Implications : Bromine’s higher electronegativity than fluorine could enhance activity, but steric bulk from the dual aromatic rings (bromophenyl and phenyl) might reduce potency .
1-[1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane (CAS 1197727-01-7)
  • Structure : Triazole ring with chlorine substituent.
  • Implications : The triazole may engage in hydrogen bonding, but chlorine’s lower electronegativity compared to fluorine could diminish activity .

Heterocyclic and Beta-Lactam Analogs

Azetidin-2-one Derivatives (e.g., Compound 3 in )
  • Structure : Beta-lactam ring with fluorophenyl and hydroxyphenyl groups.
  • Implications : Beta-lactams are prone to ring-opening reactions, which may limit stability compared to the target compound’s saturated azepane .

Structural and Electronic Trends

Electronegativity : Fluorine’s high electronegativity optimizes electronic interactions in the target compound, similar to active chalcones like 2j .

Steric Effects : Bulky substituents (e.g., methoxy or bromophenyl) reduce potency in chalcones, suggesting the target compound’s moderate steric profile may be advantageous .

Preparation Methods

Synthesis of 3-(4-Fluorophenyl)acryloyl Chloride

The acryloyl chloride intermediate is prepared by treating 3-(4-fluorophenyl)acrylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). The reaction is typically conducted at 0–5°C to minimize side reactions, followed by warming to room temperature to ensure complete conversion. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.

Acylation Reaction

Azepane (1.0 equiv) is dissolved in DCM and cooled to 0°C. A solution of 3-(4-fluorophenyl)acryloyl chloride (1.1 equiv) in DCM is added dropwise, followed by triethylamine (TEA, 1.5 equiv) to neutralize HCl byproducts. The mixture is stirred for 12–24 hours at room temperature, after which the organic layer is washed with water, brine, and dried over Na₂SO₄. Purification via silica gel chromatography (hexane/ethyl acetate gradient) affords the target compound in 70–75% yield.

Key Advantages :

  • High atom economy and minimal byproducts.

  • Compatibility with moisture-sensitive intermediates due to anhydrous conditions.

Palladium-Catalyzed Coupling Strategies

Palladium-mediated cross-coupling reactions offer an alternative route, particularly when pre-functionalized acryloyl precursors are unavailable. This approach is inspired by the synthesis of benzothiepino[3,2-c]pyridine derivatives.

Suzuki–Miyaura Coupling

Aryl halides, such as 3-bromo-4-fluorophenyl acrylate, are coupled with azepane-bearing boronic esters under Pd(OAc)₂ catalysis. For example, a mixture of 3-bromo-4-fluorophenyl acrylate (1.0 equiv), azepane-1-boronic acid pinacol ester (1.2 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in toluene/water (3:1) is heated at 100°C for 24 hours. The product is extracted with ethyl acetate, dried, and purified via column chromatography, yielding 60–65% of the desired compound.

Buchwald–Hartwig Amination

This method involves coupling an acryloyl chloride with azepane using a palladium catalyst. A representative procedure from the synthesis of 5H-dipyrido[4,3-b:3′,4′-f]azepine derivatives is adapted:

  • A mixture of 3-chloro-4-(4-fluorophenyl)acryloyl chloride (1.0 equiv), azepane (1.2 equiv), Pd₂(dba)₃ (5 mol%), and XantPhos (10 mol%) in toluene is heated at 90°C for 48 hours.

  • The reaction is quenched with saturated NaHCO₃, extracted with EtOAc, and purified via chromatography to yield 55–60% product.

Limitations :

  • Requires specialized catalysts and ligands.

  • Longer reaction times compared to direct acylation.

Stepwise Condensation and Cyclization

A multi-step approach is employed when direct methods fail, involving the formation of the acryloyl moiety followed by azepane incorporation. This mirrors the synthesis of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Knoevenagel Condensation

4-Fluorobenzaldehyde (1.0 equiv) is condensed with methyl acetoacetate (1.2 equiv) in the presence of piperidine (10 mol%) and acetic acid. The reaction proceeds at reflux for 6 hours, yielding 3-(4-fluorophenyl)acrylic acid methyl ester. Hydrolysis with LiOH in THF/water affords the free acid, which is subsequently converted to the acyl chloride as described in Section 1.1.

Azepane Incorporation

The acyl chloride is reacted with azepane under conditions identical to Section 1.2, yielding 1-[3-(4-fluorophenyl)acryloyl]azepane in 60–65% overall yield.

Optimization Insights :

  • Piperidine catalysis enhances condensation efficiency.

  • LiOH hydrolysis minimizes ester degradation.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Catalyst/Conditions Purification
Direct Acylation70–7512–24 hTEA, DCM, rtColumn chromatography
Suzuki–Miyaura Coupling60–6524 hPd(OAc)₂, SPhos, 100°CColumn chromatography
Stepwise Condensation60–658–12 h (per step)Piperidine, LiOH, refluxColumn chromatography

Key Observations :

  • Direct acylation offers the highest yield and simplest workflow.

  • Palladium-based methods, while versatile, require costly catalysts and extended reaction times.

Challenges and Optimization Strategies

Byproduct Formation in Coupling Reactions

Palladium-catalyzed reactions often generate homocoupling byproducts (e.g., biaryls). Adding stoichiometric silver(I) oxide suppresses this issue, as demonstrated in analogous syntheses of benzothiepine derivatives.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity in stepwise condensations but complicate purification. Non-polar solvents (toluene, DCM) are preferred for ease of workup .

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